molecular formula C10H11N5O6 B12638079 nitric acid;N-pyridin-2-ylpyridin-2-amine CAS No. 921930-51-0

nitric acid;N-pyridin-2-ylpyridin-2-amine

Cat. No.: B12638079
CAS No.: 921930-51-0
M. Wt: 297.22 g/mol
InChI Key: UAVYEVGOCSASRC-UHFFFAOYSA-N
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Preparation Methods

Nitric Acid

Synthetic Routes and Reaction Conditions: Nitric acid is commonly produced by the Ostwald process, which involves the catalytic oxidation of ammonia to yield nitrogen monoxide, followed by oxidation to nitrogen dioxide, and absorption in water to form nitric acid .

Industrial Production Methods:

    Catalytic Oxidation of Ammonia: Ammonia is oxidized in the presence of a platinum-rhodium catalyst at high temperatures (around 900°C) to form nitrogen monoxide.

    Oxidation of Nitrogen Monoxide: The nitrogen monoxide is further oxidized to nitrogen dioxide.

    Absorption in Water: The nitrogen dioxide is absorbed in water to produce nitric acid.

N-pyridin-2-ylpyridin-2-amine

Synthetic Routes and Reaction Conditions: N-pyridin-2-ylpyridin-2-amine can be synthesized through various methods, including the reaction of 2-aminopyridine with α-bromoketones under different conditions . One method involves the use of iodine and tert-butyl hydroperoxide (TBHP) in toluene, promoting C–C bond cleavage .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Concentrated nitric acid is used, often in combination with sulfuric acid.

    Nitration: A mixture of nitric acid and sulfuric acid is commonly used.

Major Products:

    Oxidation: Metal oxides and nitrates.

    Nitration: Nitro compounds like nitroglycerin and TNT.

Types of Reactions:

Common Reagents and Conditions:

    Amidation: Iodine and TBHP in toluene.

    Cyclization: TBHP in ethyl acetate.

Major Products:

    Amidation: N-(pyridin-2-yl)amides.

    Cyclization: 3-bromoimidazo[1,2-a]pyridines.

Scientific Research Applications

Nitric Acid

Nitric acid is widely used in scientific research for:

N-pyridin-2-ylpyridin-2-amine

N-pyridin-2-ylpyridin-2-amine has applications in:

Mechanism of Action

Nitric Acid

Nitric acid acts primarily as an oxidizing agent. It decomposes to release nascent oxygen, which can oxidize various substrates . In nitration reactions, nitric acid donates a nitro group to the substrate, facilitated by sulfuric acid .

N-pyridin-2-ylpyridin-2-amine

The mechanism of action of N-pyridin-2-ylpyridin-2-amine involves its role as a ligand in coordination chemistry. It can form stable complexes with metal ions, influencing the reactivity and stability of the metal center .

Comparison with Similar Compounds

Nitric Acid

Similar compounds include:

    Sulfuric Acid: Another strong acid used in similar industrial applications.

    Hydrochloric Acid: Used for metal processing and chemical synthesis.

Uniqueness: Nitric acid’s strong oxidizing properties and ability to nitrate organic compounds make it unique .

N-pyridin-2-ylpyridin-2-amine

    2-Aminopyridine: A precursor in the synthesis of N-pyridin-2-ylpyridin-2-amine.

    Pyridine: A basic heterocyclic compound used in various chemical reactions.

Uniqueness: N-pyridin-2-ylpyridin-2-amine’s ability to form stable metal complexes and its applications in pharmaceuticals and materials science distinguish it from other similar compounds .

Properties

CAS No.

921930-51-0

Molecular Formula

C10H11N5O6

Molecular Weight

297.22 g/mol

IUPAC Name

nitric acid;N-pyridin-2-ylpyridin-2-amine

InChI

InChI=1S/C10H9N3.2HNO3/c1-3-7-11-9(5-1)13-10-6-2-4-8-12-10;2*2-1(3)4/h1-8H,(H,11,12,13);2*(H,2,3,4)

InChI Key

UAVYEVGOCSASRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC2=CC=CC=N2.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Origin of Product

United States

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